molecular formula C23H14Cl2N4O3 B11541714 (2Z)-2-(1H-benzimidazol-2-yl)-3-{2-[(2,4-dichlorobenzyl)oxy]-5-nitrophenyl}prop-2-enenitrile

(2Z)-2-(1H-benzimidazol-2-yl)-3-{2-[(2,4-dichlorobenzyl)oxy]-5-nitrophenyl}prop-2-enenitrile

Cat. No.: B11541714
M. Wt: 465.3 g/mol
InChI Key: OBKAVJSPHVSCCB-SXGWCWSVSA-N
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Description

(2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{2-[(2,4-DICHLOROPHENYL)METHOXY]-5-NITROPHENYL}PROP-2-ENENITRILE is a complex organic compound that features a benzodiazole ring, a dichlorophenyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{2-[(2,4-DICHLOROPHENYL)METHOXY]-5-NITROPHENYL}PROP-2-ENENITRILE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodiazole Ring: Starting from o-phenylenediamine and an appropriate carboxylic acid or its derivative.

    Introduction of the Dichlorophenyl Group: Through a nucleophilic substitution reaction.

    Attachment of the Nitrophenyl Group: Via electrophilic aromatic substitution.

    Formation of the Prop-2-enenitrile Moiety: Using a Knoevenagel condensation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodiazole ring or the nitrophenyl group.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: Both nucleophilic and electrophilic substitution reactions could occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Various substituted benzodiazole or phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in transition metal catalysis.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Probes: Potential use in the development of fluorescent probes for biological imaging.

    Drug Development: Investigation as a lead compound for the development of new pharmaceuticals.

Medicine

    Therapeutic Agents:

Industry

    Materials Science: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{2-[(2,4-DICHLOROPHENYL)METHOXY]-5-NITROPHENYL}PROP-2-ENENITRILE would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, altering their activity. In a materials science context, its electronic properties might be exploited in the design of new materials.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds with similar benzodiazole structures.

    Dichlorophenyl Compounds: Compounds featuring the dichlorophenyl group.

    Nitrophenyl Compounds: Compounds with nitrophenyl groups.

Uniqueness

The uniqueness of (2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{2-[(2,4-DICHLOROPHENYL)METHOXY]-5-NITROPHENYL}PROP-2-ENENITRILE lies in its combination of these functional groups, which may confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C23H14Cl2N4O3

Molecular Weight

465.3 g/mol

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-[2-[(2,4-dichlorophenyl)methoxy]-5-nitrophenyl]prop-2-enenitrile

InChI

InChI=1S/C23H14Cl2N4O3/c24-17-6-5-14(19(25)11-17)13-32-22-8-7-18(29(30)31)10-15(22)9-16(12-26)23-27-20-3-1-2-4-21(20)28-23/h1-11H,13H2,(H,27,28)/b16-9-

InChI Key

OBKAVJSPHVSCCB-SXGWCWSVSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C\C3=C(C=CC(=C3)[N+](=O)[O-])OCC4=C(C=C(C=C4)Cl)Cl)/C#N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CC3=C(C=CC(=C3)[N+](=O)[O-])OCC4=C(C=C(C=C4)Cl)Cl)C#N

Origin of Product

United States

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